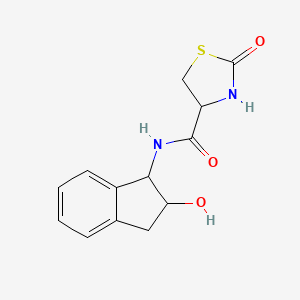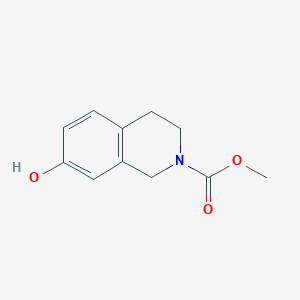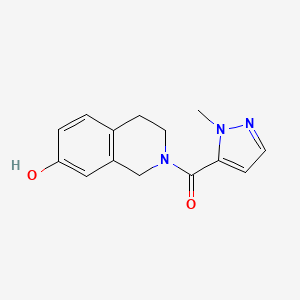![molecular formula C14H17NO5 B7587759 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid, also known as HMPA, is a chemical compound that has been extensively studied for its potential biological applications. This compound belongs to the class of pyrrolidine carboxylic acids, which have been shown to possess various biological activities.
Mécanisme D'action
The mechanism of action of 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid has also been shown to possess antioxidant activity, which may protect against oxidative stress. In addition, 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid also possesses low toxicity, which makes it suitable for use in cell culture and animal studies. However, 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid has limitations in terms of its solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid. One potential application is the development of 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells. Another potential application is the investigation of 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid as a potential therapeutic agent for the treatment of inflammatory and infectious diseases. Further studies are needed to fully understand the mechanism of action of 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid and its potential biological applications.
Méthodes De Synthèse
The synthesis of 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid involves the reaction of 2-pyrrolidone with 2-hydroxy-4-methoxybenzoyl chloride in the presence of a base. The resulting product is then hydrolyzed to obtain 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid. This method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid has been extensively studied for its potential biological applications. It has been shown to possess antimicrobial, antioxidant, and anti-inflammatory properties. 2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Propriétés
IUPAC Name |
2-[1-(2-hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-20-10-4-5-11(12(16)8-10)14(19)15-6-2-3-9(15)7-13(17)18/h4-5,8-9,16H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULLHFDVDWLFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)


![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)